molecular formula C14H11BrN2O3 B12445589 N-(3-bromo-4-methylphenyl)-2-nitrobenzamide

N-(3-bromo-4-methylphenyl)-2-nitrobenzamide

Cat. No.: B12445589
M. Wt: 335.15 g/mol
InChI Key: NYOIYUMHUGAETR-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methylphenyl)-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a 3-bromo-4-methylphenyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzoyl moiety. The compound’s bromine and nitro substituents suggest applications in medicinal chemistry, particularly as intermediates for bioactive molecules or ligands in coordination chemistry .

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-2-nitrobenzamide

InChI

InChI=1S/C14H11BrN2O3/c1-9-6-7-10(8-12(9)15)16-14(18)11-4-2-3-5-13(11)17(19)20/h2-8H,1H3,(H,16,18)

InChI Key

NYOIYUMHUGAETR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of a suitable precursor, followed by bromination and subsequent amide formation. For example, starting with 4-methyl-3-nitroaniline, bromination can be achieved using bromine in the presence of a suitable solvent. The resulting 3-bromo-4-methyl-2-nitroaniline can then be reacted with benzoyl chloride to form the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Major Products Formed

    Reduction: 3-bromo-4-methylphenyl-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-bromo-4-carboxyphenyl-2-nitrobenzamide.

Scientific Research Applications

N-(3-bromo-4-methylphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core benzamide scaffolds but differ in substituent patterns, influencing their physicochemical and biological properties:

Table 1: Key Structural Analogs and Substituent Differences
Compound Name Substituents on Benzamide Core Molecular Formula Molecular Weight Key Features
N-(3-bromo-4-methylphenyl)-2-nitrobenzamide -NO₂ (C2), -Br (C3), -CH₃ (C4) on phenyl C₁₄H₁₁BrN₂O₃ 335.16 g/mol Bromine and methyl groups enhance lipophilicity; nitro group aids reactivity .
4-Bromo-N-(2-nitrophenyl)benzamide (I) -Br (C4) on benzoyl; -NO₂ (C2) on aniline C₁₃H₉BrN₂O₃ 321.12 g/mol Structural isomer with reversed substituents; exhibits distinct crystallographic packing .
4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide -Br (C4), -CH₃ (C3) on benzoyl; furan substituent C₁₃H₁₂BrNO₂ 294.14 g/mol Furan moiety introduces heterocyclic diversity; potential for π-π interactions .
N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide -CF₃ (C3) on benzoyl; -Br (C4) on aniline C₁₅H₁₁BrF₃NO 358.15 g/mol Trifluoromethyl group enhances metabolic stability and electronegativity .
N-(3-bromophenyl)-4-nitrobenzamide -NO₂ (C4) on benzoyl; -Br (C3) on aniline C₁₃H₉BrN₂O₃ 321.12 g/mol Positional isomer; altered electronic effects due to nitro placement .

Key Challenges :

  • Steric hindrance from the 3-bromo-4-methylphenyl group may reduce reaction yields compared to less bulky analogs like N-(furan-2-ylmethyl) derivatives .
  • Nitro group reduction or displacement (e.g., nucleophilic aromatic substitution) could lead to diverse downstream products, as seen in ’s synthesis of trifluoromethyl-containing analogs .

Melting Points and Solubility :

  • N-(Furan-2-ylmethyl)-2-nitrobenzamide derivatives exhibit melting points between 62–64°C, while trifluoromethyl analogs (e.g., ) likely have higher melting points due to increased molecular rigidity .
  • The bromine and nitro groups in the target compound suggest low aqueous solubility, necessitating organic solvents (e.g., DMSO, THF) for biological assays .

Crystallographic and Spectroscopic Data

  • Crystallography : 4-Bromo-N-(2-nitrophenyl)benzamide (I) forms two distinct molecules per asymmetric unit, with dihedral angles between benzene rings influenced by nitro and bromine positions .
  • NMR/HRMS : Analogs like N-(1-(3-bromo-4-methylphenyl)ethyl)-4-chloro-N,3-dimethylaniline () show characteristic δ 1.49 ppm (CH₃) and δ 7.46 ppm (aromatic H), patterns expected in the target compound .

Biological Activity

N-(3-bromo-4-methylphenyl)-2-nitrobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12BrN3O3C_{14}H_{12}BrN_{3}O_{3}, with a molecular weight of approximately 348.17 g/mol. The compound features a bromine atom at the 3-position and a methyl group at the 4-position on the phenyl ring, along with a nitro group attached to the benzamide moiety. These substituents significantly influence its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components such as proteins and nucleic acids. The bromine atom may enhance the compound's binding affinity to various enzymes and receptors through halogen bonding, which plays a critical role in its pharmacological effects.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory activity, particularly against certain kinases involved in cancer progression. For instance, studies have demonstrated that similar compounds can inhibit MEK kinases, which are crucial in signaling pathways related to cell proliferation and survival .

2. Cytotoxic Activity

In vitro studies have shown that compounds with structural similarities to this compound possess significant cytotoxic effects against various cancer cell lines. For example, derivatives of benzamides have been reported to exhibit potent activity against glioblastoma cells, indicating a potential therapeutic application in oncology .

3. Antidiabetic Potential

Recent investigations into related nitrobenzamide derivatives have revealed their potential as antidiabetic agents through inhibition of α-glucosidase enzymes. Compounds with similar structural features have demonstrated varying degrees of inhibitory activity, suggesting that this compound may also exhibit such properties .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-bromo-4-methylphenyl)-4-chloro-2-nitrobenzamideBromine and chlorine substituentsEnzyme inhibition
4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineHydroxyl and methoxy groupsCytotoxicity against glioblastoma
N-(alkyl/aryl)-4-nitrobenzamide derivativesVarious alkyl/aryl substitutionsAntidiabetic activity

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on human glioblastoma cells, revealing an IC50 value indicative of significant potency compared to control compounds. The mechanism involved apoptosis induction via mitochondrial pathways .
  • Enzyme Inhibition : A series of enzyme assays demonstrated that related nitrobenzamide derivatives effectively inhibited MEK kinases, leading to reduced cell proliferation in cancerous cell lines. The structure-activity relationship indicated that the presence of halogen atoms was critical for enhanced binding affinity .

Q & A

Q. What synthetic routes are recommended for preparing N-(3-bromo-4-methylphenyl)-2-nitrobenzamide?

The compound can be synthesized via a two-step process:

  • Step 1 : React 2-nitrobenzoic acid with thionyl chloride (SOCl₂) to generate 2-nitrobenzoyl chloride.
  • Step 2 : Couple the acyl chloride with 3-bromo-4-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine (Et₃N) as a base. Reaction progress is monitored via TLC (silica gel GF254, ethyl acetate/hexane mobile phase). Purification involves column chromatography or recrystallization from ethanol .

Q. How can IR spectroscopy confirm the structural identity of this compound?

Key IR absorption bands include:

  • ~1680 cm⁻¹ : Strong C=O stretch (amide I band).
  • ~1520–1540 cm⁻¹ : Asymmetric NO₂ stretch of the nitro group.
  • ~680–690 cm⁻¹ : C-Br stretch (characteristic of brominated aryl groups). Compare spectra with a reference standard to validate purity and structural integrity. For advanced validation, use ¹H/¹³C NMR to confirm substituent positions .

Q. What solubility and stability considerations are critical for handling this compound?

  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol but insoluble in water due to the hydrophobic bromo-methylphenyl group.
  • Stability : Protect from light (nitro groups are photolabile) and moisture. Store under inert gas at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural analysis?

  • Crystallography : Use SHELX software (e.g., SHELXL) for single-crystal X-ray refinement. Ensure data quality by checking R-factors (<5%) and residual electron density maps .
  • Spectroscopy : Cross-validate NMR chemical shifts (e.g., ¹H/¹³C) with computational methods (DFT calculations). If discrepancies arise, assess sample purity via HPLC or mass spectrometry .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalysis : Explore coupling agents like HATU or DCC to improve amide bond formation efficiency.
  • Solvent Optimization : Test solvents (e.g., DMF vs. THF) for improved solubility of intermediates.
  • Workflow : Use continuous flow reactors to minimize side reactions and enhance reproducibility .

Q. How can impurity profiles be rigorously analyzed for pharmaceutical-grade material?

  • TLC/HPLC : Monitor byproducts (e.g., unreacted aniline or hydrolysis products) using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Mass Spectrometry : Employ HRMS to identify trace impurities (e.g., dehalogenated byproducts).
  • Validation : Follow ICH guidelines for linearity (r² > 0.999), precision (RSD < 2%), and recovery (98–102%) .

Q. What mechanistic insights explain unexpected reactivity during functionalization?

  • Nitro Group Effects : The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution but may deactivate the amide toward nucleophilic attack.
  • Steric Hindrance : The 3-bromo-4-methylphenyl group may hinder reactions at the ortho position. Computational modeling (e.g., Gaussian) can predict reactive sites .

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